molecular formula C8H16 B155198 2-Ethyl-1-hexene CAS No. 1632-16-2

2-Ethyl-1-hexene

Cat. No. B155198
CAS RN: 1632-16-2
M. Wt: 112.21 g/mol
InChI Key: XTVRLCUJHGUXCP-UHFFFAOYSA-N
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Description

2-Ethyl-1-hexene is a renewable feedstock that has been the subject of various studies due to its potential applications in the synthesis of fuels and polymers. It is a hydrocarbon that can be transformed into a range of valuable chemical products through different catalytic processes.

Synthesis Analysis

The synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene has been explored through the selective dimerization process. Strongly acidic heterogeneous catalysts such as Montmorillonite K-10 and sulfated zirconia were tested for their ability to isomerize 2-ethyl-1-hexene, but they did not facilitate dimerization at temperatures up to 116 °C. However, cation exchange resins like Amberlyst-15 and Nafion were successful in dimerizing 2-ethyl-1-hexene at elevated temperatures. The hydration level of the catalysts was a critical factor affecting the rate of isomerization/dimerization. The resulting saturated dimers, after hydrogenation and fractional distillation, could be isolated with high yields and exhibited properties suitable for blending with jet fuels .

Molecular Structure Analysis

The molecular structure of 2-ethyl-1-hexene and its derivatives has been studied through various spectroscopic techniques. For instance, the incorporation of 1-hexene into copolymers and the sequence of monomer units have been analyzed using 13C NMR spectroscopy. This analysis has provided insights into the microstructure of the resulting polymers, which is crucial for understanding their physical properties .

Chemical Reactions Analysis

2-Ethyl-1-hexene has been used as a monomer in the copolymerization with ethylene, leading to materials with different properties depending on the catalyst and conditions used. For example, the copolymerization behavior at high temperatures has been correlated with the ligand structure of the zirconium-based catalysts . Additionally, 2-ethyl-1-hexene has been etherified with methanol to produce 3-methoxy-3-methylheptane, a novel compound, under specific conditions favoring the exothermic reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the products derived from 2-ethyl-1-hexene are influenced by the polymerization conditions and the catalysts used. The temperature of polymerization, for instance, has a significant impact on the activity, incorporation of 1-hexene, and the molecular weight distribution of the resulting copolymers . Raman spectroscopy has been employed to study the phase and conformational order of ethylene/1-hexene copolymers, revealing that an increase in 1-hexene content decreases the content of the orthorhombic crystalline phase in the copolymers .

Scientific Research Applications

Renewable Jet and Diesel Fuels

2-Ethyl-1-hexene has been used in the synthesis of renewable jet and diesel fuels. An efficient method was developed for the dimerization of 2-ethyl-1-hexene to create a mixture of hydrocarbons suitable for blending with jet fuels. This process utilized strongly acidic heterogeneous catalysts and resulted in hydrocarbons with properties like low temperature viscosity and density appropriate for jet and diesel fuel applications (Harvey & Quintana, 2010).

Ethylene Trimerization

2-Ethyl-1-hexene is also involved in the ethylene trimerization process, a significant method in the chemical industry for producing linear alpha-olefins like 1-hexene. This process has been a subject of industrial interest due to its potential in creating products for polyethylene production (Dixon et al., 2004).

Spectroscopic Investigation in Catalysis

The compound played a role in studies investigating the activation of chromium-pyrrolyl ethene trimerization catalysts, crucial for the industrial production of alpha-olefins. This research provided insights into the structural characteristics of complexes in selective trimerization systems (Venderbosch et al., 2018).

Etherification Studies

2-Ethyl-1-hexene was used in the novel synthesis of 3-methoxy-3-methylheptane through etherification with methanol. This study explored optimal conditions for maximizing ether formation, contributing to the understanding of etherification reactions (Karinen & Krause, 2000).

Ethylene Tetramerization for Polyethylene Production

Research has focused on the ethylene tetramerization reaction for producing 1-octene, a crucial component in linear low-density polyethylene (LLDPE). This area of study has emphasized developing selective production routes and understanding the mechanisms involved in the process (Bollmann et al., 2004).

Preparation of Ethylene Oligomers

The preparation of ethylene oligomers like 1-hexene and 1-octene, used in LLDPE production, has been a significant research topic. This involves studies on catalyst synthesis, particularly chromium-based catalysts, and the mechanism of ethylene oligomerization (Zhu et al., 2011).

Safety And Hazards

2-Ethyl-1-hexene is highly flammable and can cause skin and eye irritation . It is mildly toxic by inhalation and is a poison by the intraperitoneal route . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

2-Ethyl-1-hexene has potential applications in the production of renewable jet and diesel fuels . The development of efficient methods for its dimerization represents a promising step towards the utilization of this compound in sustainable energy solutions .

properties

IUPAC Name

3-methylideneheptane
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InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h3-7H2,1-2H3
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InChI Key

XTVRLCUJHGUXCP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(=C)CC
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID7051769
Record name 3-Methyleneheptane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; [AccuStandard MSDS]
Record name 2-Ethyl-1-hexene
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Vapor Pressure

19.7 [mmHg]
Record name 2-Ethyl-1-hexene
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Product Name

2-Ethyl-1-hexene

CAS RN

1632-16-2
Record name 2-Ethyl-1-hexene
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Record name 3-Methyleneheptane
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Record name Heptane, 3-methylene-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
BG Harvey, RL Quintana - Energy & Environmental Science, 2010 - pubs.rsc.org
… Acid catalyzed dimerization of 2-ethyl-1-hexene for the synthesis of renewable jet fuel. … A potential dimerization reaction of 2-ethyl-1-hexene on a Nafion or Amberlyst-15 surface. …
Number of citations: 121 pubs.rsc.org
RS Karinen, AOI Krause - Catalysis letters, 2000 - Springer
… This work extends the studies of reactivity of C8-alkenes with methanol by examining the reactions of 2-ethyl-1-hexene and its isomers to produce 3-methoxy-3methylheptane. The …
Number of citations: 7 link.springer.com
BG Harvey, HA Meylemans - Green Chemistry, 2014 - pubs.rsc.org
… Despite this optimization, a significant amount of dimer (2-ethyl-1-hexene) was still generated and this required a secondary acid-catalyzed dimerization process to convert the C8 …
Number of citations: 102 pubs.rsc.org
RS Karinen, AOI Krause, EYO Tikkanen… - Journal of Molecular …, 2000 - Elsevier
… 1-Butene was selectively dimerised with a high yield to 2-ethyl-1-hexene using a zirconocene/MAO catalyst. 2-Ethyl-1-hexene was further etherified with methanol to a novel tertiary …
Number of citations: 9 www.sciencedirect.com
ME Wright, BG Harvey, RL Quintana - Energy & Fuels, 2008 - ACS Publications
… The single and specific dimer formed in the reaction, 2-ethyl-1-hexene, was easily removed by distillation and then dimerized using acid catalysis to afford a mixture of mono-…
Number of citations: 90 pubs.acs.org
MI AL-HASSAN - J. Chem. Soc, 1986 - nu.edu.sa
… An attempt to prepare 1-bromo1–chloro–2-ethyl-1-hexene (3) from 1-chloro-1-hexyne (1) via carbometalla tion-bromination procedure [1] led mainly to the metallated product which …
Number of citations: 3 nu.edu.sa
HS Ghaziaskar, A Daneshfar, L Calvo - Green Chemistry, 2006 - pubs.rsc.org
… As side reactions, the dehydration of 2-ethyl-1-hexanol to produce 2-ethyl-1-hexene (2E1H) and the dehydration of two molecules of the alcohol to produce the symmetrical 2-ethylhexyl …
Number of citations: 25 pubs.rsc.org
JP Kennedy, RG Squires - Journal of Macromolecular Science …, 1967 - Taylor & Francis
… The allylic termination theory would suggest that 2-ethyl-1-hexene possessing four secondary allylic hydrogens gives two dissimilar but energetically virtually identical end-and-middle-…
Number of citations: 3 www.tandfonline.com
M Kikuzo - 横浜国立大学工学部紀要, 1957 - cir.nii.ac.jp
On the Autoxidation of 2-Ethyl-1-hexene | CiNii Research … On the Autoxidation of 2-Ethyl-1-hexene …
Number of citations: 0 cir.nii.ac.jp
WS Gallaway, MJ Murray - Journal of the American Chemical …, 1948 - ACS Publications
… It appears probable that the composition of the effluent when 2-ethyl-1-hexene was charged also approximates the equilibrium mixture. Hexene was not detectably isomerized under …
Number of citations: 26 pubs.acs.org

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